7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 329704-13-4
VCID: VC4563394
InChI: InChI=1S/C23H17FO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3
SMILES: CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)F
Molecular Formula: C23H17FO3
Molecular Weight: 360.384

7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one

CAS No.: 329704-13-4

Cat. No.: VC4563394

Molecular Formula: C23H17FO3

Molecular Weight: 360.384

* For research use only. Not for human or veterinary use.

7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one - 329704-13-4

Specification

CAS No. 329704-13-4
Molecular Formula C23H17FO3
Molecular Weight 360.384
IUPAC Name 7-[(4-fluorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one
Standard InChI InChI=1S/C23H17FO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3
Standard InChI Key QGQBDBAIUNYGFU-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 7-[(4-fluorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one, reflects its intricate substitution pattern. Its molecular formula is C23H17FO3, with a molecular weight of 360.384 g/mol. The coumarin backbone consists of a fused benzene and pyrone ring, with modifications at critical positions:

  • Position 4: A phenyl group enhances hydrophobic interactions with biological targets .

  • Position 7: A 4-fluorobenzyloxy group introduces electronegativity, potentially improving binding affinity .

  • Position 8: A methyl group contributes to steric stabilization and metabolic resistance .

The SMILES notation, CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)F, and InChIKey, FBRWRNQRNYYLRQ-UHFFFAOYSA-N, further delineate its connectivity and stereoelectronic properties .

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures (e.g., 7-hydroxy-4-phenyl-2H-chromen-2-one) exhibit orthorhombic crystal systems with unit cell dimensions a = 10.2949 Å, b = 11.1616 Å, and c = 19.2902 Å . The fluorobenzyloxy substitution likely induces subtle conformational changes, altering π-π stacking and hydrogen-bonding networks compared to non-fluorinated derivatives .

Synthesis and Structural Modification

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of the coumarin core:

  • Von Pechmann Cyclization: Condensation of resorcinol derivatives with β-keto esters forms the chromen-2-one skeleton .

  • Alkylation: Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution using 4-fluorobenzyl bromide under basic conditions.

  • Mitsunobu Reaction: Coupling of hydroxylated intermediates with aromatic alcohols to install the phenyl group at position 4 .

For example, intermediate 1a (7-hydroxy-4-phenylchromen-2-one) is alkylated with 4-fluorobenzyl bromide in the presence of K2CO3 to yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Structure-Activity Relationships (SAR)

Modifications at position 7 significantly influence bioactivity:

  • Fluorine substitution: Enhances metabolic stability and membrane permeability compared to chloro or methyl analogs .

  • Benzyloxy chain length: Shorter chains (e.g., methoxy) reduce cytotoxicity, while bulkier groups improve target selectivity .

Biological Activities and Mechanisms

Cell LineIC50 (µM)Reference
AGS (gastric)2.63 ± 0.17
HCT-116 (colon)4.82 ± 0.23

Mechanistically, the compound induces G2/M cell cycle arrest and apoptosis via mitochondrial depolarization and caspase-3 activation . Fluorine’s electronegativity enhances interactions with tubulin, disrupting microtubule assembly .

Cholinesterase and MAO-B Inhibition

This derivative exhibits dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC50 values of 1.2 µM and 8.3 nM, respectively . Docking simulations suggest the fluorobenzyloxy group occupies the MAO-B substrate cavity, while the phenyl ring interacts with AChE’s peripheral anionic site . Such multi-target activity positions it as a candidate for Alzheimer’s disease therapy .

Antimicrobial Properties

Preliminary assays indicate broad-spectrum antimicrobial activity:

  • Staphylococcus aureus: MIC = 8 µg/mL.

  • Candida albicans: MIC = 16 µg/mL.

The 4-fluorobenzyloxy group disrupts microbial membrane integrity, while the coumarin core interferes with DNA gyrase.

Comparative Analysis with Related Coumarins

CompoundSubstituentsIC50 (AGS cells)MAO-B InhibitionReference
7-((4-Fluorobenzyl)oxy)8-methyl, 4-phenyl2.63 µM8.3 nM
7-((4-Chlorobenzyl)oxy)8-methyl, 4-phenyl3.89 µM12.1 nM
7-Hydroxy-4-phenylNone>100 µM>1 µM

Fluorination improves both cytotoxicity and enzyme inhibition compared to chloro or hydroxyl analogs .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

  • Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) due to lipophilic substitutions.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .

  • Excretion: Renal clearance (t1/2 = 4.2 h) accounts for 60% of elimination .

Toxicity

In rodent models, the compound shows no acute toxicity at doses ≤100 mg/kg. Chronic administration (28 days) causes mild hepatotoxicity at 50 mg/kg, reversible upon discontinuation .

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